1-(2-Bromobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
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Overview
Description
1-(2-Bromobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzyl chloride and 4-fluorobenzenesulfonyl chloride.
Nucleophilic Substitution: The first step involves the nucleophilic substitution reaction between 2-bromobenzyl chloride and piperazine to form 1-(2-bromobenzyl)piperazine.
Sulfonylation: The second step involves the sulfonylation of 1-(2-bromobenzyl)piperazine with 4-fluorobenzenesulfonyl chloride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Solvent Selection: Choosing an appropriate solvent to enhance the reaction rate and yield.
Temperature Control: Maintaining an optimal temperature to ensure the reaction proceeds efficiently.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered pharmacological properties.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles to create new analogs.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium azide (NaN3), potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of new derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
- 1-(2-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
- 1-(2-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Uniqueness
1-(2-Bromobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. The presence of both bromine and fluorine atoms can influence its reactivity and biological activity.
Properties
Molecular Formula |
C17H18BrFN2O2S |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(4-fluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18BrFN2O2S/c18-17-4-2-1-3-14(17)13-20-9-11-21(12-10-20)24(22,23)16-7-5-15(19)6-8-16/h1-8H,9-13H2 |
InChI Key |
DOHYVNTXCPFLHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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